2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(4-methylphenyl)acetamide
Description
This compound belongs to the quinazolinone class, characterized by a partially saturated bicyclic core (hexahydroquinazolinone) with a methyl group at position 2 and an acetamide side chain substituted with a 4-methylphenyl group at the N-position. Quinazolinones are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12-7-9-14(10-8-12)20-17(22)11-21-13(2)19-16-6-4-3-5-15(16)18(21)23/h7-10H,3-6,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUYQBQTHNJTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(4-methylphenyl)acetamide is a derivative of hexahydroquinazoline and has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 272.35 g/mol. The structure features a hexahydroquinazoline core substituted with a methylphenyl acetamide group.
Pharmacological Activities
Research indicates that this compound exhibits various biological activities:
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Antimicrobial Activity :
- Studies have shown that derivatives of hexahydroquinazoline possess significant antimicrobial properties against a range of pathogens. The compound's structural features may enhance its interaction with microbial cell membranes or inhibit essential metabolic pathways.
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Anticancer Properties :
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
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Neuroprotective Effects :
- The compound has been evaluated for its neuroprotective potential in models of neurodegenerative diseases. It may exert protective effects on neuronal cells by modulating oxidative stress and inflammatory responses.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity :
- The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways relevant to microbial growth and cancer progression.
- Interaction with Receptors :
- Binding studies indicate that it may interact with neurotransmitter receptors, contributing to its neuroprotective effects.
Case Studies
Several case studies highlight the biological activity of this compound:
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Antimicrobial Efficacy Study :
- A study conducted on various bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. The study utilized standard broth microdilution methods to assess efficacy.
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Cytotoxicity Assay :
- In vitro cytotoxicity assays on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced significant cell death at micromolar concentrations. Flow cytometry analysis confirmed apoptosis as the primary mode of cell death.
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Neuroprotection in Animal Models :
- Animal studies have shown that administration of this compound mitigates neuroinflammation and oxidative stress markers in models of Alzheimer's disease. Behavioral assessments indicated improved cognitive function in treated animals compared to controls.
Data Summary Table
| Activity Type | Model/Methodology | Key Findings |
|---|---|---|
| Antimicrobial | Broth microdilution | Effective against multiple bacterial strains |
| Anticancer | In vitro cytotoxicity (HeLa, MCF-7) | Induced apoptosis at micromolar concentrations |
| Neuroprotection | Animal models (Alzheimer's disease) | Reduced neuroinflammation; improved cognition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
- Hexahydroquinazolinone vs. In contrast, non-hydrogenated quinazolinones (e.g., compound 10a from ) exhibit planar rigidity, which may favor π-π stacking interactions but reduce metabolic stability .
- Thioacetamide vs. Acetamide Linkages: Compounds in (e.g., 5–10) feature a thioacetamide (-S-CH2-CO-NH-) bridge instead of the acetamide (-CH2-CO-NH-) in the target compound.
Substituent Effects
- 4-Methylphenyl vs. Sulfamoylphenyl: The target compound’s 4-methylphenyl group enhances lipophilicity (logP ~3.2 estimated), favoring passive diffusion across membranes.
- Halogenated Derivatives: Compound 618443-37-1 () features a 6-chloro substituent on the quinazolinone core. The electron-withdrawing chlorine atom increases electrophilicity, which could enhance reactivity in nucleophilic environments or interactions with enzymatic active sites .
Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
